molecular formula C30H30N2O3 B12695818 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate CAS No. 85187-78-6

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate

Cat. No.: B12695818
CAS No.: 85187-78-6
M. Wt: 466.6 g/mol
InChI Key: QNEPWPWPOVWERA-UHFFFAOYSA-M
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Description

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate is a chemical compound with the molecular formula C28H27N2O

Preparation Methods

The synthesis of 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate involves several steps. One common method includes the reaction of 4-ethoxybenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then reacted with 1-ethyl-2-bromo-benz(cd)indole under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Scientific Research Applications

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

2-(4-((4-Ethoxyphenyl)methylamino)phenyl)-1-ethylbenz(cd)indolium acetate can be compared with other similar compounds, such as:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

These compounds share structural similarities but differ in their functional groups and specific properties

Properties

CAS No.

85187-78-6

Molecular Formula

C30H30N2O3

Molecular Weight

466.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(1-ethylbenzo[cd]indol-1-ium-2-yl)-N-methylaniline;acetate

InChI

InChI=1S/C28H27N2O.C2H4O2/c1-4-30-26-11-7-9-20-8-6-10-25(27(20)26)28(30)21-12-14-22(15-13-21)29(3)23-16-18-24(19-17-23)31-5-2;1-2(3)4/h6-19H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

QNEPWPWPOVWERA-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(C2=CC=CC3=C2C1=CC=C3)C4=CC=C(C=C4)N(C)C5=CC=C(C=C5)OCC.CC(=O)[O-]

Origin of Product

United States

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